(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine
CAS No.: 905580-85-0
Cat. No.: VC0138961
Molecular Formula: C14H16O4
Molecular Weight: 248.278
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905580-85-0 |
|---|---|
| Molecular Formula | C14H16O4 |
| Molecular Weight | 248.278 |
| IUPAC Name | (1R,2S,4S,6S)-9-(4-methoxyphenyl)-3,8,10-trioxatricyclo[4.4.0.02,4]decane |
| Standard InChI | InChI=1S/C14H16O4/c1-15-10-4-2-8(3-5-10)14-16-7-9-6-11-13(17-11)12(9)18-14/h2-5,9,11-14H,6-7H2,1H3/t9-,11-,12+,13-,14?/m0/s1 |
| Standard InChI Key | IBFVDAHLIIWJTI-UUJNGGQRSA-N |
| SMILES | COC1=CC=C(C=C1)C2OCC3CC4C(C3O2)O4 |
Introduction
Chemical Structure and Properties
(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d] dioxine is a complex organic molecule with the CAS number 905580-85-0. It features a distinctive structure combining a methoxyphenyl group with a complex tricyclic system containing an oxireno ring fused to a cyclopenta[1,2-d] dioxine framework.
Basic Identification Parameters
The compound is characterized by the following key properties:
| Parameter | Value |
|---|---|
| CAS Number | 905580-85-0 |
| Molecular Formula | C14H16O4 |
| Molecular Weight | 248.278 g/mol |
| IUPAC Name | (1R,2S,4S,6S)-9-(4-methoxyphenyl)-3,8,10-trioxatricyclo[4.4.0.02,4]decane |
| Standard InChI | InChI=1S/C14H16O4/c1-15-10-4-2-8(3-5-10)14-16-7-9-6-11-13(17-11)12(9)18-14/h2-5,9,11-14H,6-7H2,1H3/t9-,11-,12+,13-,14?/m0/s1 |
| Standard InChIKey | IBFVDAHLIIWJTI-UUJNGGQRSA-N |
| SMILES | COC1=CC=C(C=C1)C2OCC3CC4C(C3O2)O4 |
The structure incorporates four stereogenic centers as indicated by the stereochemical descriptors in its name. The absolute stereochemistry at these centers (1aS,1bR,5aS,6aS) is critical for its biological activity and chemical behavior.
Structural Features
The compound comprises several key structural elements:
-
A 4-methoxyphenyl group, which often enhances interactions with biological targets
-
A dioxine heterocyclic system
-
A cyclopenta moiety
-
An oxireno (epoxide) ring
This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities.
Synthesis Methods
The synthesis of (1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d] dioxine involves precise conditions and multiple reaction steps to establish the correct stereochemistry.
Critical Reaction Parameters
Patent documentation indicates that the synthesis typically employs the following reaction conditions:
| Parameter | Typical Condition |
|---|---|
| Solvent | DMF (Dimethylformamide) |
| Temperature | Room temperature to mild heating |
| Reaction Time | Several hours |
| Catalyst | Acid catalysts (specific types not detailed in available data) |
| Purification | Column chromatography |
For example, a specific synthesis described in a patent mentions: "(1aS,1bR,5aS,6aS)-3-(4-Methoxyphenyl)hexahydrooxireno cyclopenta[1,2-d] dioxine (2.82 g, 11.4 mmol) dissolved in DMF (35.3 mL) was added to the reaction" , indicating the scale and solvent system used in certain pharmaceutical research applications.
Applications in Pharmaceutical Research
The compound has gained significant attention in pharmaceutical research, particularly for its role in inhibiting enzymatic processes.
E1 Enzyme Inhibition
The most notable application of (1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d] dioxine appears to be as an intermediate in the synthesis of compounds that inhibit E1 activating enzymes .
Patent literature states:
"This invention relates to compounds that inhibit E1 activating enzymes, pharmaceutical compositions comprising the compounds, and methods of using the compounds. The compounds are useful for treating disorders, particularly cell proliferation disorders, including cancers, inflammatory and neurodegenerative disorders; and inflammation associated with infection and cachexia."
E1 enzymes (Ubiquitin-Activating Enzymes) play crucial roles in the ubiquitin-proteasome system, which is responsible for protein degradation in cells. By inhibiting these enzymes, researchers aim to develop treatments for various diseases where protein regulation is disrupted .
Chemical Reactivity and Structure-Activity Relationships
The reactivity of (1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d] dioxine is largely determined by its functional groups and stereochemistry.
Key Reactive Sites
The compound contains several reactive sites:
-
The epoxide (oxireno) ring: Highly reactive due to ring strain, making it susceptible to nucleophilic attack
-
The acetal functionalities in the dioxine system: Potentially reactive under acidic conditions
-
The methoxy group: Provides potential for modification and may contribute to binding interactions in biological systems
These reactive sites make the compound valuable as a synthetic intermediate in the preparation of more complex molecules .
Structure-Activity Considerations
While specific structure-activity relationship (SAR) data for this exact compound is limited in the available literature, patents involving related compounds suggest:
-
The absolute stereochemistry at the four chiral centers is crucial for biological activity
-
The methoxyphenyl group likely contributes to binding interactions with target proteins
-
The oxireno ring may serve as a reactive site for covalent binding to target enzymes
These structural features potentially contribute to the compound's utility in developing E1 enzyme inhibitors .
Patents and Intellectual Property
The compound (1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d] dioxine appears in several patents, primarily related to pharmaceutical applications.
Key Patents
| Patent Number | Title | Application Date | Assignee/Applicant |
|---|---|---|---|
| WO2007092213A2 | Inhibitors of E1 activating enzyme | 2007-01-31 | Millennium Pharmaceuticals, Inc. |
| ES2390803T3 | Inhibidores de las enzimas activadoras E1 | 2006-02-02 | Not specified in available data |
| AU2007212648C1 | Inhibitors of E1 activating enzyme | 2007-01-31 | Millennium Pharmaceuticals, Inc. |
These patents generally cover compounds that inhibit E1 activating enzymes, with (1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d] dioxine typically used as an intermediate in the synthesis of the active compounds .
Patent Claims and Coverage
The compound is primarily referenced in patent claims covering:
-
Methods of synthesis for E1 enzyme inhibitors
-
Intermediates used in preparing pharmaceutical compounds
-
Compounds with specific stereochemical configurations important for biological activity
For example, one patent describes compounds of a general formula where specific stereochemical configurations at asterisked positions indicate relative stereochemistry, suggesting the importance of the precise spatial arrangement of atoms in the compound's biological activity .
Analytical Characterization
Modern analytical techniques provide detailed characterization of (1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d] dioxine.
Spectroscopic Data
While comprehensive spectroscopic data is limited in the available search results, the compound can be characterized by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Ultraviolet-Visible (UV-Vis) spectroscopy
These techniques are essential for confirming its structure and purity in research and development contexts.
Chromatographic Analysis
Purification and analysis of the compound typically involve:
-
Column chromatography for purification
-
High-Performance Liquid Chromatography (HPLC) for analysis
-
Thin-Layer Chromatography (TLC) for reaction monitoring
These methods ensure the compound's identity and purity for research applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume